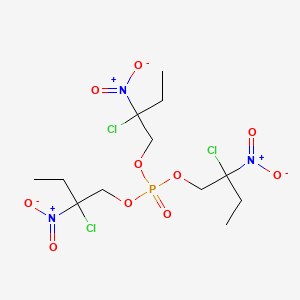
1-(2-Pyrenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Pyrenyl)ethanol is an organic compound with the molecular formula C18H14O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The compound consists of a pyrene moiety attached to an ethanol group, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Pyrenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 1-(2-Pyrenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-bromopyrene reacts with ethyl magnesium bromide, followed by hydrolysis to yield this compound .
Analyse Des Réactions Chimiques
1-(2-Pyrenyl)ethanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield pyrene, especially under strong reducing conditions.
The major products formed from these reactions include 1-(2-Pyrenyl)ethanone, pyrene, and 1-(2-Pyrenyl)ethyl halides.
Applications De Recherche Scientifique
1-(2-Pyrenyl)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Pyrenyl)ethanol is primarily related to its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds . These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-(2-Pyrenyl)ethanol can be compared to other pyrene derivatives and similar compounds:
1-Phenyl-1-(2-pyridyl)ethanol: This compound has a similar structure but with a phenyl and pyridyl group instead of the pyrene moiety.
2-Pyrenylmethanol: Another pyrene derivative with a methanol group instead of ethanol, exhibiting different reactivity and applications.
1-(2-Pyrenyl)ethanone: The oxidized form of this compound, used in different synthetic and research contexts.
The uniqueness of this compound lies in its combination of the pyrene moiety with an ethanol group, providing distinct chemical and physical properties that are advantageous in various applications.
Propriétés
Numéro CAS |
86470-99-7 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1-pyren-2-ylethanol |
InChI |
InChI=1S/C18H14O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-11,19H,1H3 |
Clé InChI |
VTDMOCLDFVEGNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
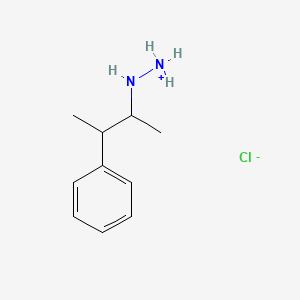
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
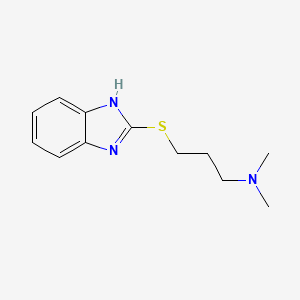
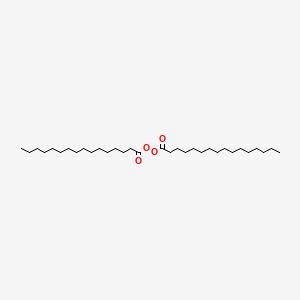
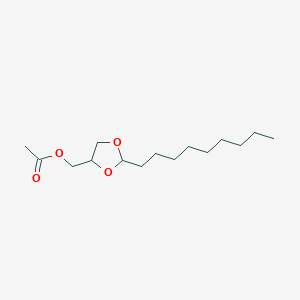
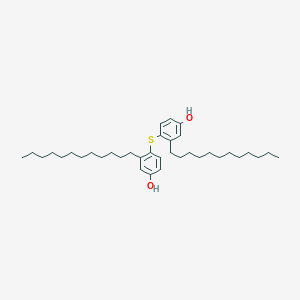
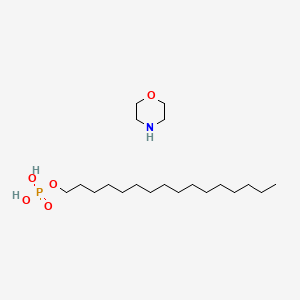
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
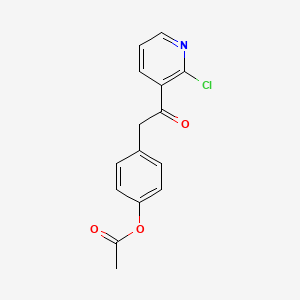

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)

